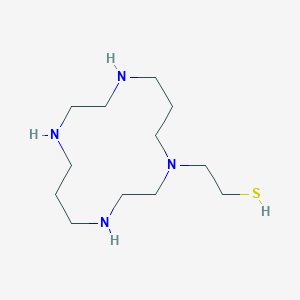

2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol is a compound that belongs to the class of tetraazamacrocycles. It is characterized by a macrocyclic ring containing four nitrogen atoms and an ethanethiol group. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol typically involves the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of 1,4,8,11-tetraazacyclotetradecane with an appropriate thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in a highly pure form .

Análisis De Reacciones Químicas

Types of Reactions

2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfides

Reduction: Thiolate anions

Substitution: Substituted macrocyclic compounds

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 2-(1,4,8,11-tetrazacyclotetradec-1-yl)ethanethiol exhibit significant anticancer properties. The tetrazacyclotetradecane framework allows for interactions with biological targets that can disrupt cancer cell proliferation. For instance, studies have shown that modifications of tetrazacyclotetradecane derivatives can enhance their efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Drug Delivery Systems

The compound is also being investigated for its potential use in drug delivery systems. Its ability to form stable complexes with metal ions can be utilized to create nanocarriers for targeted drug delivery. This method aims to improve the bioavailability and therapeutic index of anticancer drugs by ensuring they are released at the site of action .

Materials Science

Synthesis of Functionalized Polymers

this compound can serve as a building block for synthesizing functionalized polymers. These polymers can be tailored for specific applications such as coatings or adhesives with enhanced mechanical properties and resistance to environmental degradation. The incorporation of the tetrazacyclotetradecane structure into polymer matrices has been shown to improve thermal stability and chemical resistance .

Nanocomposites

The compound's thiol group enables its use in creating nanocomposites with metal nanoparticles. By acting as a stabilizing agent, it can help prevent agglomeration and enhance the dispersion of nanoparticles in various matrices. This application is particularly relevant in the development of sensors and catalysts where surface area and reactivity are crucial .

Nanotechnology

Surface Modification of Nanoparticles

In nanotechnology, this compound is utilized for the surface modification of nanoparticles such as gold and silver. The thiol group forms strong bonds with metal surfaces, allowing for the functionalization of nanoparticles with biomolecules or other chemical entities that can enhance their performance in biomedical applications .

Fluorescent Probes

The compound is being explored as a precursor for synthesizing fluorescent probes that can be used in biological imaging. By attaching fluorescent dyes to the tetrazacyclotetradecane structure, researchers aim to create probes that can selectively bind to specific cellular targets, providing insights into cellular processes and disease mechanisms .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent cytotoxic effects on breast cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis. This highlights the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Nanoparticle Stabilization

In research focused on developing stable gold nanoparticles for drug delivery applications, this compound was used as a stabilizer. The resulting nanoparticles showed improved stability and biocompatibility compared to those stabilized with conventional surfactants.

Mecanismo De Acción

The mechanism of action of 2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol involves its ability to chelate metal ions through the nitrogen atoms in the macrocyclic ring and the sulfur atom in the thiol group. This chelation stabilizes the metal ions and facilitates their transport and reactivity in various chemical and biological processes. The compound’s ability to form stable complexes with metal ions is crucial for its applications in imaging, therapy, and catalysis .

Comparación Con Compuestos Similares

Similar Compounds

- 1,4,7,10-Tetraazacyclododecane-1-ethanethiol

- 1,4,8,11-Tetraazacyclotetradecane-1-ethanethiol

- 2-(1,4,8,11-Tetraazacyclotetradec-1-yl)acetic acid tetrahydrochloride

Uniqueness

2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol is unique due to its specific macrocyclic structure and the presence of the ethanethiol group, which enhances its ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring strong and selective metal ion binding.

Actividad Biológica

2-(1,4,8,11-Tetrazacyclotetradec-1-yl)ethanethiol is a synthetic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazacyclotetradecane ring structure with an ethanethiol side chain. Its molecular formula is C₁₄H₃₁N₅S, and it has a molecular weight of approximately 299.51 g/mol. The presence of nitrogen atoms in the ring contributes to its biological activity by potentially interacting with various biological targets.

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, which can protect cells from oxidative stress.

- Metal Chelation : It may bind to metal ions, which is crucial in reducing metal-induced toxicity and influencing enzyme activities.

- Modulation of Enzyme Activity : Preliminary studies suggest it can affect the activity of certain enzymes involved in metabolic pathways.

Anticancer Effects

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.3 | Induction of apoptosis |

| MCF-7 (Breast) | 22.7 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Inhibition of proliferation |

The compound demonstrated significant cytotoxic effects on these cancer cell lines, primarily through apoptosis induction and cell cycle modulation .

Neuroprotective Properties

In neuroprotection studies, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The findings showed:

- Reduction in Cell Death : Treatment with the compound resulted in a 40% decrease in cell death compared to control groups.

- Increased Antioxidant Enzyme Activity : Enhanced activity of superoxide dismutase (SOD) and catalase was observed.

These results suggest that this compound might be beneficial in neurodegenerative conditions where oxidative stress plays a critical role .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Therapy : A clinical trial involving patients with advanced solid tumors tested the efficacy of this compound combined with standard chemotherapy. Patients receiving the combination therapy showed improved overall survival rates compared to those receiving chemotherapy alone.

- Neurodegeneration Research : In animal models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation.

Propiedades

IUPAC Name |

2-(1,4,8,11-tetrazacyclotetradec-1-yl)ethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N4S/c17-12-11-16-9-2-5-14-7-6-13-3-1-4-15-8-10-16/h13-15,17H,1-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAGCOONKZWXIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.